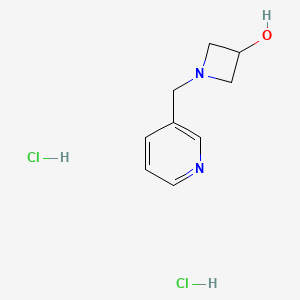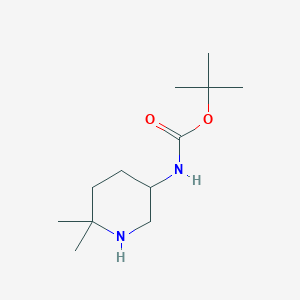
3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C12H12ClNO2 . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .
Molecular Structure Analysis
The molecular structure of “3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is based on the naphthalene core, which consists of two fused benzene rings . The compound has a methylamino group attached to the third carbon and a carboxylic acid group attached to the second carbon of the naphthalene ring .Physical And Chemical Properties Analysis
The molecular weight of “3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is 237.68 . Carboxylic acids, like this compound, are known to be acidic and can react with bases to form ionic salts .Applications De Recherche Scientifique
Synthesis of Mono- and Difluoronaphthoic Acids
Fluorinated versions of naphthoic acids, which are structurally related to "3-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride," play a crucial role in medicinal chemistry due to their biologically active compounds. The synthesis of mono- and difluoronaphthoic acids involves electrophilic fluorination and a new general route for the preparation of these acids, highlighting the importance of naphthalene derivatives in drug design and development (Tagat et al., 2002).
Structural Studies of 1,8‐Disubstituted Naphthalenes
Research on 1,8-disubstituted naphthalenes, including derivatives of "3-(Methylamino)naphthalene-2-carboxylic acid," has provided insights into nucleophile-electrophile interactions. These studies describe characteristic distortion patterns in molecules that are crucial for understanding molecular interactions and could inform the design of new chemical entities with specific biological activities (Schweizer et al., 1978).
New Routes for the Manufacture of Naphthalenecarboxylic Acids
The development of new synthetic pathways for naphthalenecarboxylic acids, which include "3-(Methylamino)naphthalene-2-carboxylic acid" derivatives, demonstrates the ongoing research into more efficient and environmentally friendly methods for producing key intermediates used in pharmaceuticals. Such research addresses operational difficulties and aims to improve yields and scalability for industrial applications (Ashworth et al., 2003).
Applications in Fluorescence and Detection Technologies
The derivatives of "3-(Methylamino)naphthalene-2-carboxylic acid" have been explored for their potential in fluorescence derivatization and the development of chemosensors. This research underscores the versatility of naphthalene derivatives in analytical chemistry, offering new tools for the detection and quantification of biological and chemical substances (Frade et al., 2007).
Environmental and Biochemical Studies
Naphthalene derivatives, closely related to "3-(Methylamino)naphthalene-2-carboxylic acid," have been the subject of environmental and biochemical studies, particularly in the context of pollutant degradation. This research is pivotal for understanding the mechanisms of bioremediation and the environmental fate of aromatic hydrocarbons (Meckenstock et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
3-(methylamino)naphthalene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15;/h2-7,13H,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCNGYHVUNUQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2836122.png)
![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836127.png)





![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)



![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)
